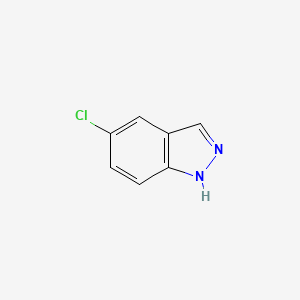

5-Chloro-1H-indazole

概要

説明

5-クロロ-1H-インダゾールは、インダゾールファミリーに属する複素環式芳香族有機化合物です。インダゾールは、その多様な生物活性が知られており、様々な医薬品用途で使用されています。

2. 製法

合成経路と反応条件

5-クロロ-1H-インダゾールの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、オルト置換ベンジリデンヒドラジンの環化です。 例えば、2-フルオロベンズアルデヒドとヒドラジンの反応により、インダゾール誘導体が生成されます 。 別の方法は、2-アジドベンズアルデヒドとアミンを使用する方法であり、触媒や溶媒を必要とせずに、C–N結合とN–N結合が連続して形成されます .

工業生産方法

5-クロロ-1H-インダゾールの工業生産は、通常、高収率と副生成物の最小化を確保するために、金属触媒反応を行います。 例えば、2-(メチルアミノ)ベンゾニトリルと有機金属試薬を用いたCu(OAc)2触媒反応により、O2雰囲気下でDMSO中でN–N結合が形成され、様々な1H-インダゾールが生成されます .

3. 化学反応解析

反応の種類

5-クロロ-1H-インダゾールは、様々な化学反応を起こします。これらには以下が含まれます。

酸化: この化合物は酸化されて、様々な誘導体を形成することができます。

還元: 還元反応は、インダゾール環に結合した官能基を変更することができます。

置換: 5位にある塩素原子は、他の官能基と置換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。

置換試薬: ハロゲン化アルキルやハロゲン化アリールなど。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により、5-クロロ-1H-インダゾール-3-カルボン酸が生成されます 一方、置換反応により、様々な5-置換インダゾール誘導体が生成されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .

Industrial Production Methods

Industrial production of this compound typically involves metal-catalyzed reactions to ensure high yields and minimal byproducts. For instance, a Cu(OAc)2-catalyzed reaction using 2-(methylamino)benzonitrile and an organometallic reagent can form N–N bonds in DMSO under an O2 atmosphere, resulting in a variety of 1H-indazoles .

化学反応の分析

Types of Reactions

5-chloro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound-3-carboxylic acid , while substitution reactions can yield various 5-substituted indazole derivatives .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

5-Chloro-1H-indazole serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly in the development of anti-cancer agents. Its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against K562 cancer cells with an IC50 value of 5.15 µM, indicating its potential as an anti-cancer drug candidate .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Apoptosis induction via Bcl2 inhibition |

| Other Indazole Derivatives | Hep-G2 | 3.32 | Cell cycle arrest at G0/G1 phase |

| Other Indazole Derivatives | A549 | 0.88 | Apoptosis induction through Bax activation |

The compound's mechanism involves inducing apoptosis by modulating the expression of proteins involved in cell survival and death, such as Bcl-2 and Bax .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound derivatives. These compounds have shown activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its derivatives can enhance crop protection by targeting specific biological pathways in pests while minimizing harm to beneficial organisms . This dual action makes it a valuable component in sustainable agricultural practices.

Material Science

Advanced Materials Development

The compound is explored for its potential in creating advanced materials, particularly polymers and coatings with enhanced properties. Research into its chemical structure has led to innovations in material formulations that exhibit improved durability and resistance to environmental factors .

Biochemical Research

Enzyme Inhibition Studies

this compound is frequently employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. Its ability to selectively inhibit certain kinases makes it a target for developing drugs aimed at various diseases, including cancer and cardiovascular disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Cytotoxicity Against Cancer Cell Lines : A comprehensive evaluation showed that this compound selectively inhibited cancer cell growth while exhibiting lower toxicity towards normal cells (HEK-293) with an IC50 of 33.2 µM.

- Anti-inflammatory Effects : Another study highlighted its potential as an anti-inflammatory agent by demonstrating its ability to reduce pro-inflammatory cytokine production in vitro, suggesting applications in treating inflammatory diseases .

- Fibroblast Growth Factor Receptor Inhibition : Recent advancements have identified novel derivatives of this compound that act as potent inhibitors of fibroblast growth factor receptors, with IC50 values ranging from 0.8 to 90 μM across different receptor types .

作用機序

5-クロロ-1H-インダゾールの作用機序には、特定の分子標的および経路との相互作用が関与しています。 例えば、ホスホイノシチド3キナーゼδなどの特定の酵素の活性を阻害することができます。これは、酵素の活性部位に結合することによって実現されます 。 この阻害は、抗炎症作用や抗癌作用を含む様々な治療効果をもたらす可能性があります .

類似化合物との比較

類似化合物

5-クロロ-1H-インダゾールに類似する化合物のいくつかには、以下が含まれます。

1H-インダゾール: 塩素置換のない親化合物。

2H-インダゾール: インダゾールの互変異性体。

5-ブロモ-1H-インダゾール: 臭素置換誘導体。

独自性

5-クロロ-1H-インダゾールの5位にある塩素原子の存在は、反応性の向上やさらなる官能基化の可能性など、独特の化学的特性を付与します。 これは、科学研究や産業における様々な応用において、貴重な化合物となっています .

生物活性

5-Chloro-1H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, efficacy against various diseases, and potential applications in drug development.

This compound is characterized by the presence of a chlorine atom at the 5-position of the indazole ring. This structural modification can influence its biological activity and interaction with biological targets. The compound's molecular formula is , and it has a molecular weight of 152.58 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Protein Kinase B/Akt : Studies have demonstrated that derivatives of this compound can inhibit Akt1, a key player in cell survival and proliferation pathways. This inhibition may contribute to its antiproliferative effects in cancer cells .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating significant antibacterial potency .

- Antiproliferative Effects : Recent studies have reported that various derivatives of this compound possess antiproliferative activity against cancer cell lines, with growth inhibition values (GI50) ranging from 29 nM to 78 nM. These compounds target mutant EGFR/BRAF pathways, suggesting their potential in treating specific cancers .

Anticancer Activity

A study focused on the synthesis of several this compound derivatives revealed their efficacy against multiple cancer cell lines. The most potent compounds demonstrated significant growth inhibition without notable cytotoxicity. For example, compounds with specific substitutions showed enhanced activity against MCF-7 and A549 cell lines .

| Compound | Cell Line | GI50 (nM) | Cytotoxicity |

|---|---|---|---|

| 3a | MCF-7 | 35 | Non-toxic |

| 4b | A549 | 62 | Non-toxic |

| 5c | HCT116 | 48 | Non-toxic |

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives was assessed against various pathogens. One notable finding was the identification of a derivative with an MIC of ≤0.25 µg/mL against MRSA, highlighting its potential as a therapeutic agent for resistant infections .

Pharmacological Applications

The diverse biological activities of this compound suggest multiple potential applications:

- Cancer Therapy : Given its antiproliferative properties, this compound could be developed into a targeted therapy for specific cancer types, particularly those involving aberrant signaling through the Akt pathway.

- Antimicrobial Agents : The compound's effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

特性

IUPAC Name |

5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNCILPDWNBPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220091 | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-26-0 | |

| Record name | 5-Chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。